molecular formula C18H10Cl2S4 B11950368 4,4'-Bis(4-chlorophenyl)tetrathiafulvalene

4,4'-Bis(4-chlorophenyl)tetrathiafulvalene

Cat. No.: B11950368
M. Wt: 425.4 g/mol
InChI Key: AMCGRPHXJZXVHR-ISLYRVAYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-Bis(4-chlorophenyl)tetrathiafulvalene typically involves the coupling of cyclic C3S2 building blocks. One common method starts with the cyclic trithiocarbonate H2C2S2C=S, which is S-methylated and then reduced to give H2C2S2CH(SCH3). This intermediate is then treated with appropriate reagents to form the final product .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

4,4’-Bis(4-chlorophenyl)tetrathiafulvalene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include iodine and ferric chloride.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Reagents like Grignard reagents or organolithium compounds are often employed.

Major Products

The major products of these reactions include various oxidized and substituted derivatives of 4,4’-Bis(4-chlorophenyl)tetrathiafulvalene, which have different electronic and structural properties .

Scientific Research Applications

4,4’-Bis(4-chlorophenyl)tetrathiafulvalene has several scientific research applications:

Mechanism of Action

The mechanism by which 4,4’-Bis(4-chlorophenyl)tetrathiafulvalene exerts its effects involves its ability to undergo reversible oxidation and reduction. This property allows it to form stable radical cations and dications, which are crucial for its conductive behavior. The molecular targets and pathways involved include interactions with other molecules through π-π stacking and charge transfer .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4’-Bis(4-chlorophenyl)tetrathiafulvalene is unique due to its specific electronic properties and the ability to form stable charge-transfer complexes. Its chlorine atoms contribute to its distinct reactivity and stability compared to other derivatives .

Properties

Molecular Formula

C18H10Cl2S4

Molecular Weight

425.4 g/mol

IUPAC Name

(2E)-4-(4-chlorophenyl)-2-[4-(4-chlorophenyl)-1,3-dithiol-2-ylidene]-1,3-dithiole

InChI

InChI=1S/C18H10Cl2S4/c19-13-5-1-11(2-6-13)15-9-21-17(23-15)18-22-10-16(24-18)12-3-7-14(20)8-4-12/h1-10H/b18-17+

InChI Key

AMCGRPHXJZXVHR-ISLYRVAYSA-N

Isomeric SMILES

C1=CC(=CC=C1C2=CS/C(=C\3/SC=C(S3)C4=CC=C(C=C4)Cl)/S2)Cl

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=C3SC=C(S3)C4=CC=C(C=C4)Cl)S2)Cl

Origin of Product

United States

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